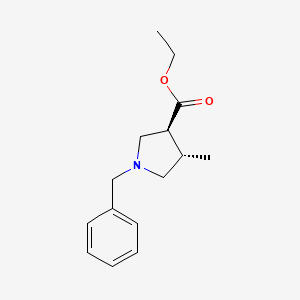
OTS964
Vue d'ensemble
Description
OTS964 est un puissant inhibiteur de la protéine kinase d'origine des cellules tueuses activées par les lymphokines (TOPK), une protéine kinase qui joue un rôle crucial dans la mitose et qui est fortement exprimée dans divers cancers, notamment les cancers de l'ovaire et du poumon . Ce composé a démontré une activité antiproliférative significative dans les lignées cellulaires positives pour TOPK .
Méthodes De Préparation
OTS964 peut être synthétisé par une série de réactions chimiques. Une méthode courante implique l'encapsulation de this compound dans des liposomes en utilisant des méthodes basées sur le gradient de pH . Le composé traverse la bicouche lipidique sous sa forme neutre, et lorsqu'il rencontre le cœur liposomal acide, les groupes amines deviennent protonés et chargés positivement . Les méthodes de production industrielle de this compound impliquent généralement la préparation d'une liqueur mère en dissolvant le médicament dans le diméthylsulfoxyde (DMSO) pour atteindre une concentration élevée .
Analyse Des Réactions Chimiques
OTS964 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il peut être marqué avec du fluor-18 pour l'imagerie par tomographie par émission de positons (TEP) en utilisant une procédure en deux étapes avec le p-toluènesulfonate de fluoroéthyle comme groupe prothétique . Le composé interagit également avec les transporteurs ATP-binding cassette, tels que ABCB1 et ABCG2, ce qui peut affecter son efficacité et sa résistance dans les cellules cancéreuses . Les principaux produits formés à partir de ces réactions comprennent des dérivés radiomarqués à des fins d'imagerie .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme un inhibiteur sélectif de TOPK pour étudier le rôle de cette kinase dans la prolifération cellulaire et la mitose . En biologie et en médecine, this compound a montré un potentiel en tant qu'agent anticancéreux, en particulier dans les cancers de l'ovaire et du poumon . Il a été encapsulé dans des liposomes pour réduire les toxicités hématopoïétiques et améliorer sa stabilité et son efficacité . De plus, this compound a été utilisé en imagerie TEP pour étudier l'absorption et la distribution tumorale in vivo .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement TOPK, qui est impliqué dans la régulation de la prolifération cellulaire et de la mitose . Le composé se lie au site actif de TOPK, empêchant sa phosphorylation et l'activation subséquente des voies de signalisation en aval . This compound inhibe également la kinase dépendante des cyclines 11 (CDK11), ce qui contribue encore à ses effets antiprolifératifs . L'interaction avec les transporteurs ATP-binding cassette, tels que ABCB1 et ABCG2, peut influencer la pharmacocinétique du composé et les mécanismes de résistance .
Applications De Recherche Scientifique
OTS964 has a wide range of scientific research applications. In chemistry, it is used as a selective inhibitor of TOPK for studying the role of this kinase in cell proliferation and mitosis . In biology and medicine, this compound has shown potential as an anti-cancer agent, particularly in ovarian and lung cancers . It has been encapsulated into liposomes to reduce hematopoietic toxicities and improve its stability and efficacy . Additionally, this compound has been used in PET imaging to study tumor uptake and distribution in vivo .
Mécanisme D'action
OTS964 exerts its effects by selectively inhibiting TOPK, which is involved in the regulation of cell proliferation and mitosis . The compound binds to the active site of TOPK, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This compound also inhibits cyclin-dependent kinase 11 (CDK11), which further contributes to its anti-proliferative effects . The interaction with ATP-binding cassette transporters, such as ABCB1 and ABCG2, can influence the compound’s pharmacokinetics and resistance mechanisms .
Comparaison Avec Des Composés Similaires
OTS964 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de TOPK. Des composés similaires incluent d'autres inhibiteurs de TOPK, tels que OTS541 et OTS167, qui ciblent également la même kinase mais peuvent avoir des profils pharmacocinétiques et une efficacité différents . La capacité de this compound à être encapsulé dans des liposomes et son utilisation en imagerie TEP le distinguent encore des autres inhibiteurs de TOPK .
Propriétés
IUPAC Name |
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFRUAOZMVFDPQ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B8055934.png)
![(5S)-5-[(1R)-1-(1H-indol-3-yl)ethyl]-2-(methylamino)-1,3-oxazol-4-one](/img/structure/B8055942.png)
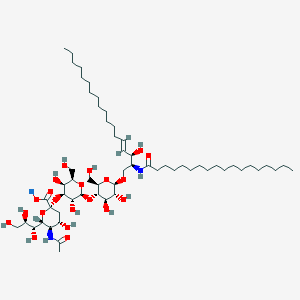
![(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B8055958.png)
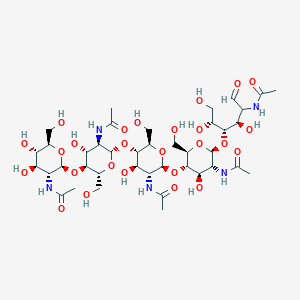
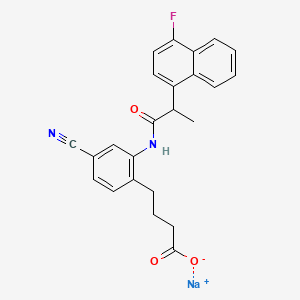
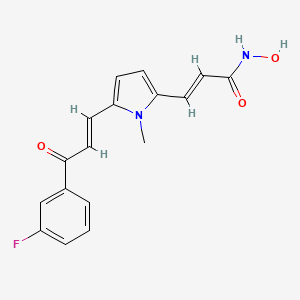
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B8055986.png)
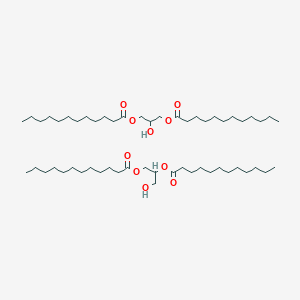
![Octadecanoic acid, 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-](/img/structure/B8056025.png)
![[(1R,2S,3R,5R)-2,3,5-trifluorocyclohexyl]benzene](/img/structure/B8056035.png)
![[(1R,2R,3R,5R)-2,3,5-trifluorocyclohexyl]benzene](/img/structure/B8056042.png)
